(2E)-TCO-PNB ester

Bioorthogonal Chemistry Click Chemistry Kinetic Resolution

Researchers face slow bioorthogonal conjugation and poor in vivo stability of standard TCO reagents. The 2-TCO-NPC axial isomer solves this with a unique stereochemistry that delivers both speed and stability. Key advantages: • ~150-fold faster IEDDA kinetics versus the equatorial diastereomer, enabling rapid payload uncaging. • Superior thiol stability preserves reactivity in biological environments, critical for pretargeted imaging. • >98% purity, amine-reactive PNP carbonate for efficient, homogeneous lysine bioconjugation. Supplied as a single, defined stereoisomer to ensure reproducible conjugate properties. Shipped globally under ambient conditions.

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
Cat. No. B14813679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-TCO-PNB ester
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-/t13-/m1/s1
InChIKeyXNTGBHHUEQUWSQ-RYWCDNDXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) Carbonate Overview


(S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, also designated as rel-(1S,2E,pS)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate or 2-TCO-NPC axial isomer, is a chiral, activated carbonate ester comprising a strained trans-cyclooctene (TCO) moiety and a para-nitrophenyl (PNP) leaving group . This compound, supplied as a high-purity (>98.0%) single stereoisomer, serves as a versatile, amine-reactive linker in bioorthogonal chemistry, enabling rapid, catalyst-free inverse electron-demand Diels–Alder (IEDDA) reactions with tetrazine-functionalized molecules .

Linker Type Amine-reactive para-nitrophenyl carbonate
Stereochemistry Defined axial TCO diastereomer
Click Reactivity Axial diastereomer for accelerated tetrazine IEDDA kinetics

Importance of Isomeric Purity


In the family of trans-cyclooctene (TCO) reagents, substitution with a regioisomer (e.g., 4-TCO vs. 2-TCO) or a diastereomer (e.g., equatorial vs. axial) is not chemically equivalent and will yield dramatically different experimental outcomes . The target compound, (S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate (2-TCO-NPC axial isomer), exhibits a unique reactivity-stability profile that distinguishes it from its closest analogs. Specifically, while 4-TCO isomers demonstrate faster initial click kinetics, the 2-TCO scaffold offers superior stability in thiol-rich biological environments, a critical factor for in vivo applications . Furthermore, within the 2-TCO class, the axial diastereomer reacts approximately 150 times faster with tetrazines than its equatorial counterpart, making stereochemical selection a primary determinant of conjugation efficiency .

Scaffold Regioisomer
2-TCO (target)
4-TCO
In vivo stability profile may differ in thiol-rich environments
Diastereomer
Axial (target)
Equatorial
Conjugation rate may shift significantly; axial isomer reported to react faster
Stereochemical Definition
Single axial diastereomer
Mixed or undefined isomers
Batch-to-batch kinetic variability may compromise reproducibility

Quantitative Evidence Guide


Axial vs. Equatorial Click Kinetics

The axial diastereomer of the 2-TCO-NPC reagent exhibits a significantly higher reaction rate in the inverse electron-demand Diels–Alder (IEDDA) reaction compared to its equatorial counterpart. A comparative analysis reports that the axial isomer reacts approximately 150 times faster with tetrazine derivatives than the equatorial isomer .

Axial vs. Equatorial Kinetics
Head-to-head comparison
~150× faster reaction rate
Supports stereochemical-control conjugation kinetics context
With tetrazine derivatives; rate context may vary with conditions
Bioorthogonal Chemistry Click Chemistry Kinetic Resolution

2-TCO vs. 4-TCO In Vivo Stability

In biological environments containing thiols, the stability of the TCO scaffold is a key performance indicator. The 2-TCO structure, which defines the target compound, is considered to have greater stability compared to the more reactive 4-TCO isomer .

2-TCO vs. 4-TCO Stability
Class-level inference
2-TCO > 4-TCO stability trend
Supports scaffold selection for in vivo bioconjugation context
In thiol-containing media; requires validation in target matrix
In Vivo Imaging Drug Delivery Prodrug Stability

Certified Single Stereoisomer Purity

The commercial availability of (S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate as an isolated, high-purity single stereoisomer (>98.0% by HPLC and qNMR) ensures consistent and reproducible performance . This contrasts with non-stereodefined or mixed-isomer reagents, where batch-to-batch variability in stereochemical composition can introduce uncontrolled kinetic variability.

Stereochemical Purity
Supporting evidence
>98.0% single axial diastereomer
Defined stereochemistry reduces kinetic variability
QC by HPLC and qNMR
Stereoselective Synthesis Quality Control Reproducible Research

Application Scenarios


Click-to-Release Prodrug Synthesis

The 2-TCO-NPC axial isomer is the preferred starting material for the synthesis of 'click-to-release' TCO-payloads, where the linker is designed to liberate an active drug upon IEDDA reaction with a tetrazine . The axial isomer's ~150-fold faster reaction rate is critical for achieving efficient and rapid payload uncaging in a biological setting .

Pretargeted Imaging Bioconjugation

This reagent is ideal for functionalizing antibodies or other targeting vectors with TCO moieties for pretargeted imaging strategies. The combination of the 2-TCO scaffold's superior in vivo stability and the axial isomer's rapid click kinetics ensures that a high proportion of the administered dose remains competent for the subsequent tetrazine-radioisotope ligation step .

Amine-Reactive Biomolecule Derivatization

The para-nitrophenyl carbonate group serves as a highly efficient leaving group for reaction with primary amines, enabling the facile installation of the TCO handle onto lysine residues of proteins or amine-modified oligonucleotides. This specific reagent provides a single, well-defined stereochemical outcome, which is essential for creating homogeneous bioconjugates with predictable properties .

Application
Selection Property
Validation Focus
Click-to-release prodrug activation studies
Axial diastereomer rate context
Payload release kinetics in biological media
Pretargeted imaging bioconjugation research
2-TCO scaffold stability context
In vivo probe stability assessment
Amine-reactive biomolecule derivatization
Defined single stereoisomer
Conjugate homogeneity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-TCO-PNB ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.